3,4-Dimethoxyphenylacetic acid

描述

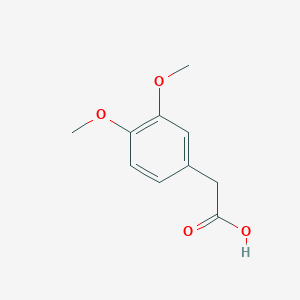

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAXWQRULBZETB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059086 |

Source

|

| Record name | Benzeneacetic acid, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Homoveratric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93-40-3 |

Source

|

| Record name | (3,4-Dimethoxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethoxyphenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoveratric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOVERATRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY50GIT3C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homoveratric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C |

Source

|

| Record name | Homoveratric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenylacetic acid, also known as homoveratric acid, is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on reaction mechanisms, detailed experimental protocols, and comparative quantitative data. The synthesis routes discussed include the conversion of veratraldehyde via an azlactone intermediate and subsequent oxidative cleavage, the Willgerodt-Kindler reaction of 3,4-dimethoxyacetophenone, and the hydrolysis of veratraldehyde cyanohydrin. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of this important compound.

Introduction

This compound (Homoveratric Acid) is a phenylacetic acid derivative with methoxy (B1213986) groups at the 3 and 4 positions of the benzene (B151609) ring. It serves as a crucial precursor in the production of a number of medications. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries. This guide details the most prominent and practical methods for its preparation, providing in-depth procedural information and mechanistic insights.

Synthesis Pathways and Mechanisms

Several synthetic routes to this compound have been established, with the choice of pathway often depending on the availability of starting materials, desired scale, and safety considerations. The most notable methods are detailed below.

Synthesis from Veratraldehyde via the Azlactone Intermediate

A widely utilized and well-documented method for the synthesis of this compound proceeds from veratraldehyde through the formation of an azlactone (specifically, the azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid), followed by hydrolysis to 3,4-dimethoxyphenylpyruvic acid and subsequent oxidative workup.[1]

Mechanism:

The reaction commences with the Erlenmeyer-Plöchl reaction, where veratraldehyde condenses with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form the azlactone. The acetic anhydride serves as a dehydrating agent and also forms a mixed anhydride with hippuric acid, facilitating the reaction. The azlactone is then hydrolyzed under basic conditions to yield the sodium salts of 3,4-dimethoxyphenylpyruvic acid and benzoic acid. Finally, the pyruvic acid is oxidized with hydrogen peroxide in an alkaline medium, followed by acidification, to afford this compound.

Caption: Synthesis of this compound from Veratraldehyde via an Azlactone intermediate.

Willgerodt-Kindler Reaction of 3,4-Dimethoxyacetophenone

The Willgerodt-Kindler reaction provides a direct route to aryl-substituted thioamides from aryl alkyl ketones, which can then be hydrolyzed to the corresponding carboxylic acids.[2] In this case, 3,4-dimethoxyacetophenone is converted to this compound.

Mechanism:

The reaction is initiated by the formation of an enamine from the reaction of 3,4-dimethoxyacetophenone with a secondary amine, such as morpholine (B109124).[2] This enamine then reacts with elemental sulfur. A series of rearrangements, likely involving a thiirane (B1199164) intermediate, leads to the migration of the sulfur and amine functionalities to the terminal carbon of the alkyl chain, forming a thioamide (N-morpholino-(3,4-dimethoxyphenyl)thioacetamide). This thioamide is subsequently hydrolyzed under acidic or basic conditions to yield this compound.

Caption: Willgerodt-Kindler synthesis of this compound.

Synthesis from Veratraldehyde via Cyanohydrin

Another pathway from veratraldehyde involves the formation of a cyanohydrin intermediate, which is then hydrolyzed to the final carboxylic acid.

Mechanism:

Veratraldehyde reacts with a cyanide source, such as sodium or potassium cyanide, in the presence of an acid to form veratraldehyde cyanohydrin. This reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl carbon. The resulting cyanohydrin is then subjected to vigorous hydrolysis with a strong acid or base, which converts the nitrile group into a carboxylic acid, yielding this compound.

Caption: Synthesis of this compound from Veratraldehyde via a Cyanohydrin intermediate.

Quantitative Data Summary

The following table summarizes the reported yields and key reaction conditions for the different synthetic pathways.

| Pathway | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Via Azlactone Intermediate | Veratraldehyde | Hippuric acid, Acetic anhydride, NaOH, H₂O₂ | Step 1 (Azlactone): Heat. Step 2 (Hydrolysis): Reflux. Step 3 (Oxidation): <15°C. | 69-80 (step-wise) | [1] |

| Willgerodt-Kindler Reaction | 3,4-Dimethoxyacetophenone | Sulfur, Morpholine, NaOH (for hydrolysis) | Step 1 (Thioamide): Reflux at 120-130°C for 8h. Step 2 (Hydrolysis): 100°C for 8h with PTC. | ~80 (overall) | [3] |

| Via Cyanohydrin Intermediate | Veratraldehyde | NaCN, H⁺, Strong Acid/Base (for hydrolysis) | Formation of cyanohydrin followed by vigorous hydrolysis. Specific conditions can vary. | Variable | General |

Detailed Experimental Protocols

Protocol for Synthesis from Veratraldehyde via Azlactone and Pyruvic Acid

This protocol is adapted from Organic Syntheses.[1]

Step 1: Preparation of the Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)acrylic Acid

-

In a suitable flask, combine veratraldehyde (0.96 mole), powdered and dry hippuric acid (1.07 moles), freshly fused sodium acetate (0.98 mole), and acetic anhydride (2.9 moles).

-

Heat the mixture with constant agitation. The mixture will initially solidify and then liquefy to a deep yellow color.

-

Once completely liquefied, transfer the flask to a steam bath and heat for two hours.

-

Slowly add alcohol to the reaction mixture while cooling to moderate the reaction.

-

Allow the mixture to stand overnight to facilitate crystallization.

-

Filter the yellow crystalline product, wash with ice-cold alcohol and then with boiling water.

-

Dry the product. The expected yield is 69–73%.

Step 2: Preparation of 3,4-Dimethoxyphenylpyruvic Acid

-

To a solution of 10% sodium hydroxide (B78521), add the azlactone (0.65 mole) from the previous step.

-

Reflux the mixture for six to seven hours until the evolution of ammonia (B1221849) ceases.

-

Cool the resulting solution containing the sodium salts of 3,4-dimethoxyphenylpyruvic acid and benzoic acid.

-

Saturate the solution with sulfur dioxide while maintaining the temperature below 40°C to precipitate benzoic acid, which is then filtered off.

-

Heat the filtrate to boiling and cautiously add concentrated hydrochloric acid until in excess.

-

Cool the mixture to precipitate 3,4-dimethoxyphenylpyruvic acid.

-

Filter, dry, and wash the precipitate with ether. The expected yield is 76–80%.

Step 3: Oxidation to Methyl Homoveratrate and Saponification to this compound

-

To the aqueous solution of the sodium salt of 3,4-dimethoxyphenylpyruvic acid, add 40% sodium hydroxide solution and cool in an ice-salt bath.

-

With stirring, add a solution of 30% hydrogen peroxide at a rate that keeps the temperature below 15°C.

-

Let the solution stand at room temperature for about ten hours.

-

Cautiously acidify the solution with concentrated hydrochloric acid.

-

Extract the warm acid solution with warm benzene.

-

Dry the combined benzene extracts over anhydrous magnesium sulfate (B86663) and remove the benzene by distillation.

-

To the residue, add methanol (B129727) containing concentrated sulfuric acid and reflux for five hours to form the methyl ester (methyl homoveratrate).

-

Distill off the methanol and treat the residue with cold water.

-

Extract the ester with benzene, wash the extracts, and remove the benzene.

-

Saponify the crude ester by refluxing with a 10% sodium hydroxide solution for one hour.

-

Cool the solution and acidify with dilute sulfuric acid to precipitate homoveratric acid.

-

Filter the product, wash with cold water, and dry. The product can be purified by crystallization from hot water or a mixture of benzene and ligroin.

Protocol for the Willgerodt-Kindler Reaction of 3,4-Dimethoxyacetophenone

This is a general procedure that can be adapted for 3,4-dimethoxyacetophenone.[3]

Step 1: Formation of N-morpholino-(3,4-dimethoxyphenyl)thioacetamide

-

In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyacetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol).

-

Heat the mixture to reflux at 120-130°C with constant stirring for approximately 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool. The crude product is the thioamide.

Step 2: Hydrolysis to this compound

-

To the cooled reaction mixture containing the crude thioamide, add a 20% sodium hydroxide solution and a phase transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.05 mmol).

-

Heat the mixture at 100°C for approximately 8 hours, or until the hydrolysis is complete as indicated by TLC.

-

After cooling, acidify the reaction mixture to a pH of 2 with dilute hydrochloric acid to precipitate the crude this compound.

-

For purification, dissolve the crude acid in a 10% sodium bicarbonate solution and wash with ethyl acetate.

-

Separate the aqueous layer and re-acidify with dilute HCl to precipitate the pure this compound.

-

Filter the solid product, wash with cold water, and dry. An expected yield of around 80% can be achieved.[3]

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the choice of method being influenced by factors such as precursor availability, scale, and process safety. The route from veratraldehyde via the azlactone intermediate is well-established and provides good yields, though it is a multi-step process. The Willgerodt-Kindler reaction offers a more direct conversion from the corresponding acetophenone and can achieve high yields, particularly with the use of phase-transfer catalysis for the hydrolysis step. The cyanohydrin route, while conceptually straightforward, involves the use of highly toxic cyanide reagents. This guide provides the necessary detailed information for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Physicochemical Properties of Homoveratric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of homoveratric acid. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key property determinations are provided.

Chemical Identity and Molecular Structure

Homoveratric acid, also known as (3,4-dimethoxyphenyl)acetic acid, is a phenylacetic acid derivative substituted with two methoxy (B1213986) groups at positions 3 and 4 of the benzene (B151609) ring.[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals such as anti-inflammatory agents and cardiovascular drugs.[2][3] It is also recognized as a human urinary metabolite.[1]

| Identifier | Value | Source |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)acetic acid | [1] |

| Synonyms | (3,4-Dimethoxyphenyl)acetic acid, Homoveratrumic acid | [3][4] |

| CAS Number | 93-40-3 | [2][4][5] |

| Chemical Formula | C₁₀H₁₂O₄ | [2][4][5] |

| Molecular Weight | 196.20 g/mol | [1][2][4] |

| SMILES | COC1=C(C=C(C=C1)CC(=O)O)OC | [1] |

| InChI Key | WUAXWQRULBZETB-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physicochemical properties of homoveratric acid are crucial for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and distribution.

Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow or light beige powder/crystal | [4] |

| Melting Point | 96 - 101 °C | [6] |

| Boiling Point | 331.4 °C at 760 mmHg | |

| Density | ~1.189 - 1.217 g/cm³ (estimate) | [3] |

Chemical and Pharmacokinetic Properties

| Property | Value | Source |

| pKa (Strongest Acidic) | 3.86 - 4.34 | [4] |

| Water Solubility | 1.21 g/L (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | 1.28 - 1.58 (Experimental and Predicted) | [4] |

| Polar Surface Area | 55.76 Ų | [1] |

| Rotatable Bond Count | 4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 |

Experimental Protocols

While specific experimental determinations for homoveratric acid are not extensively detailed in publicly available literature, the following are generalized, standard laboratory protocols for measuring the key physicochemical properties outlined above.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry homoveratric acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Methodology:

-

Solution Preparation: A precise weight of homoveratric acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: A calibrated pH meter with an electrode is immersed in the homoveratric acid solution. The solution is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration: The base is added to the acid solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution (y-axis) against the volume of titrant added (x-axis).

-

pKa Determination: The equivalence point of the titration is the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) is located, and the pH at this point is equal to the pKa of the acid.

Determination of Aqueous Solubility (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The shake-flask method is a standard technique for its determination.

Methodology:

-

Equilibration: An excess amount of solid homoveratric acid is added to a known volume of water in a flask.

-

Shaking: The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After shaking, the suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered (using a filter that does not adsorb the solute) or centrifuged to separate the saturated solution from the excess solid.

-

Concentration Analysis: The concentration of homoveratric acid in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Solubility Calculation: The determined concentration represents the aqueous solubility of homoveratric acid at the specified temperature.

Signaling Pathways and Experimental Workflows

A review of the available scientific literature did not yield specific, well-defined signaling pathways in which homoveratric acid is a primary modulator. While it is a known metabolite of catecholamines, its direct interactions and effects on specific cellular signaling cascades are not sufficiently detailed to be represented in a diagrammatic format.

Similarly, while homoveratric acid is used in various synthetic and analytical procedures, no standardized, overarching experimental workflow was identified that would be suitable for the requested visualization. Its application is typically as a starting material or an analyte within broader, more complex experimental designs.

Therefore, no diagrams for signaling pathways or experimental workflows have been generated for this guide.

References

- 1. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-Dimethoxyphenylacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. Homoveratric acid(93-40-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. homoveratric acid - Wikidata [wikidata.org]

- 6. Showing Compound Homoveratric acid (FDB000317) - FooDB [foodb.ca]

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dimethoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 3,4-Dimethoxyphenylacetic acid (also known as homoveratric acid). Due to a notable lack of extensive quantitative data in publicly available literature, this guide also furnishes detailed experimental protocols for the systematic determination of these crucial physicochemical properties.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and a known human metabolite.[1] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, development, and manufacturing. This document aims to collate existing data and provide actionable methodologies for generating further essential data.

Physicochemical Properties

A summary of the basic physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| Melting Point | 96-98 °C | |

| pKa | 4.34 | |

| Appearance | White to beige powder/solid |

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, the quantitative solubility data for this compound is limited.

Quantitative Solubility Data

The available quantitative solubility data for this compound is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 mg/mL |

Qualitative Solubility Data

Qualitative assessments of solubility have been reported in various sources.

| Solvent | Solubility Description | Reference |

| Water | Soluble, Very Soluble | |

| Most Common Organic Solvents | Soluble |

Stability Data

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and predicting potential degradation pathways.

General Stability Profile

-

General Stability : Stable under normal temperatures and pressures.

-

Incompatibilities : Incompatible with strong oxidizing agents.

-

Decomposition : Thermal decomposition may produce carbon monoxide and carbon dioxide.

-

Storage : Recommended to be stored in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage of solutions, -20°C is recommended.[2]

Quantitative Stability Data (pH and Temperature Dependence)

There is a lack of publicly available quantitative stability data, such as degradation kinetics, pH-rate profiles, or half-life studies, for this compound. To address this, a detailed protocol for a forced degradation study is provided in the experimental protocols section.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility

This protocol outlines the shake-flask method, a standard approach for determining thermodynamic solubility.

Protocol for Forced Degradation Study and Stability-Indicating Method Development

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

The following conditions are recommended for the forced degradation study of this compound:

-

Acid Hydrolysis : 0.1 M HCl at 60°C for up to 7 days.

-

Base Hydrolysis : 0.1 M NaOH at 60°C for up to 7 days.

-

Oxidative Degradation : 3% H₂O₂ at room temperature for up to 7 days.

-

Thermal Degradation : Solid drug substance at 70°C for up to 14 days.

-

Photostability : Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

A reverse-phase HPLC method with UV detection is a suitable starting point for developing a stability-indicating assay.

Metabolic Pathway

This compound is a known metabolite of 3,4-dimethoxy-2-phenylethylamine. The metabolic conversion is primarily mediated by monoamine oxidase and aldehyde oxidizing enzymes.[3][4]

Conclusion

While this compound is a compound of significant interest in pharmaceutical development, there is a clear gap in the publicly available quantitative data regarding its solubility and stability. The qualitative data indicates good general solubility and stability under standard conditions. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to support robust drug development programs. Furthermore, understanding its role as a metabolite provides valuable context for its in vivo behavior.

References

- 1. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Contribution of aldehyde oxidizing enzymes on the metabolism of 3,4-dimethoxy-2-phenylethylamine to this compound by guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of Homoveratric Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of homoveratric acid (3,4-dimethoxyphenylacetic acid), a key intermediate in pharmaceutical synthesis and a significant metabolite. The detailed structural data presented herein is essential for researchers, scientists, and drug development professionals engaged in understanding its solid-state properties, which are critical for formulation, bioavailability, and drug efficacy.

Introduction

Homoveratric acid, a derivative of phenylacetic acid, plays a crucial role as a building block in the synthesis of various pharmaceuticals. Its molecular structure influences its physical and chemical properties, and a thorough understanding of its crystalline arrangement is paramount for drug design and development. This guide delves into the crystallographic details of both the anhydrous and monohydrate forms of homoveratric acid, offering a comparative analysis of their solid-state architectures.

Crystal Structure Analysis

The crystal structures of both anhydrous and monohydrate homoveratric acid have been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on the unit cell dimensions, space group, and the spatial arrangement of the molecules within the crystal lattice.

Anhydrous Homoveratric Acid

The crystal structure of anhydrous homoveratric acid was first reported in 2003. The crystallographic data for this form is deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 209924.

Homoveratric Acid Monohydrate

A monohydrate form of homoveratric acid has also been characterized, revealing the role of water molecules in the crystal packing. The crystallographic data for this hydrate (B1144303) is available through the Crystallography Open Database (COD) under the deposition number 2016655.

Crystallographic Data

The key crystallographic parameters for both the anhydrous and monohydrate forms of homoveratric acid are summarized in the tables below for easy comparison.

Table 1: Crystal Data and Structure Refinement for Anhydrous Homoveratric Acid

| Parameter | Value |

| CCDC Deposition No. | 209924 |

| Empirical Formula | C₁₀H₁₂O₄ |

| Formula Weight | 196.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | a = 10.558(2) Å |

| b = 5.2040(10) Å | |

| c = 17.568(4) Å | |

| α = 90° | |

| β = 102.73(3)° | |

| γ = 90° | |

| Volume | 941.3(3) ų |

| Z | 4 |

| Calculated Density | 1.384 Mg/m³ |

Table 2: Crystal Data and Structure Refinement for Homoveratric Acid Monohydrate

| Parameter | Value |

| COD Deposition No. | 2016655 |

| Empirical Formula | C₁₀H₁₄O₅ |

| Formula Weight | 214.21 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit cell dimensions | a = 11.362(2) Å |

| b = 7.5474(15) Å | |

| c = 13.029(3) Å | |

| α = 90° | |

| β = 90.80(3)° | |

| γ = 90° | |

| Volume | 1117.2(4) ų |

| Z | 4 |

| Calculated Density | 1.273 Mg/m³ |

Experimental Protocols

The determination of the crystal structure of homoveratric acid involves several key experimental stages, from crystal growth to data collection and structure refinement.

Crystal Growth

Single crystals of both anhydrous and monohydrate homoveratric acid suitable for X-ray diffraction can be grown from solution using slow evaporation techniques. For the anhydrous form, solvents such as a mixture of benzene (B151609) and ligroin can be utilized. The monohydrate form can be obtained by crystallization from an aqueous solution.

The general workflow for crystal growth is depicted below:

Single-Crystal X-ray Diffraction

Data collection is performed on a suitable single crystal using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is maintained at a constant temperature, typically 293 K or 298 K, during data collection. The diffraction data, consisting of a series of reflections, are collected and processed to yield a set of structure factors.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides the atomic coordinates, bond lengths, and bond angles.

Molecular and Crystal Packing

Anhydrous Homoveratric Acid

In the anhydrous form, the homoveratric acid molecules are linked by intermolecular hydrogen bonds between the carboxylic acid groups, forming infinite chains.

Homoveratric Acid Monohydrate

In the monohydrate structure, the water molecules play a crucial role in the hydrogen-bonding network. They act as both hydrogen bond donors and acceptors, linking the homoveratric acid molecules into a three-dimensional network. This results in a different packing arrangement compared to the anhydrous form.

The hydrogen bonding interactions in the monohydrate form can be visualized as follows:

Conclusion

The detailed crystallographic analysis of both anhydrous and monohydrate homoveratric acid reveals distinct packing arrangements and hydrogen bonding networks. This information is fundamental for understanding the solid-state behavior of this important pharmaceutical intermediate. For drug development professionals, these structural insights can guide formulation strategies, predict stability, and ultimately contribute to the design of more effective therapeutic agents. The provided data serves as a critical reference for further computational and experimental studies on homoveratric acid and its derivatives.

An In-depth Technical Guide on 3,4-Dimethoxyphenylacetic Acid as a Human Urinary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dimethoxyphenylacetic acid (DMPAA), also known as homoveratric acid, is a human urinary metabolite with dual origins, reflecting both endogenous metabolic processes and the influence of the gut microbiome on dietary components. As a downstream metabolite in the dopamine (B1211576) degradation pathway, its urinary levels can offer insights into neurochemical turnover. Concurrently, DMPAA is a product of gut microbial metabolism of dietary polyphenols, particularly flavonoids. This dual-source nature makes DMPAA a metabolite of interest in various physiological and pathological states, including neuropsychiatric disorders and metabolic syndromes. This technical guide provides a comprehensive overview of the metabolic pathways leading to DMPAA, its quantitative analysis in human urine, and its potential role as a biomarker.

Introduction

This compound is a phenylacetic acid substituted at the 3 and 4 positions with methoxy (B1213986) groups. It is recognized as a human urinary metabolite and a xenobiotic metabolite. Its presence in urine can be attributed to two primary sources: the endogenous metabolism of catecholamines, specifically dopamine, and the biotransformation of dietary flavonoids by the intestinal microbiota. Understanding the dynamics of DMPAA excretion can provide valuable information for researchers in neuroscience, metabolic diseases, and pharmacology.

Metabolic Pathways of this compound

The concentration of DMPAA in human urine is a composite result of two distinct metabolic routes:

Endogenous Metabolism: The Dopamine Pathway

DMPAA is a downstream metabolite of the neurotransmitter dopamine. The metabolic cascade involves a series of enzymatic reactions primarily occurring in the liver and kidneys.

The pathway proceeds as follows:

-

Dopamine is first metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC) by the enzyme monoamine oxidase (MAO)[1][2].

-

DOPAC is then methylated by catechol-O-methyltransferase (COMT) to form homovanillic acid (HVA) [1].

-

While HVA is a major end-product, further metabolism can occur. The precise enzymatic steps leading from HVA to DMPAA in humans are not as well-elucidated in the provided search results, but it is understood to be a subsequent metabolite.

Exogenous Contribution: Gut Microbiota and Dietary Polyphenols

A significant portion of urinary DMPAA originates from the metabolism of dietary polyphenols, particularly flavonoids, by the gut microbiota.

The general pathway is as follows:

-

Dietary flavonoids (e.g., from fruits, vegetables, tea) are not fully absorbed in the small intestine and travel to the colon.

-

The gut microbiota hydrolyze and break down these complex molecules into simpler phenolic acids.

-

One of the key intermediate metabolites is 3,4-dihydroxyphenylacetic acid (DOPAC) [3].

-

This microbially-produced DOPAC is absorbed into circulation and can be further methylated in the liver to form DMPAA before being excreted in the urine.

Quantitative Data of Urinary this compound

Quantitative analysis of DMPAA in urine can provide insights into the metabolic state of an individual. The following tables summarize available data, though it should be noted that specific DMPAA levels are not always reported directly in the literature, with some studies focusing on the precursor, homovanillic acid (HVA).

Table 1: Urinary Homovanillic Acid (HVA) Levels in Healthy and Schizophrenic Individuals

| Population | Metabolite | Mean Urinary Excretion | Notes | Reference |

| Healthy Controls | Homovanillic Acid | In the normal range | Expressed per mg creatinine (B1669602). | [4] |

| Chronic Schizophrenic Patients | Homovanillic Acid | In the normal range | Expressed per mg creatinine. | [4] |

| Healthy Subjects | Homovanillic Acid | Lower daily excretion | Compared to paranoid schizophrenic patients. | [5] |

| Chronic Paranoid Schizophrenic Patients | Homovanillic Acid | Higher daily excretion | Compared to healthy subjects. | [5] |

| Chronic Undifferentiated Schizophrenic Patients | Homovanillic Acid | Lower HVA excretion | Compared to healthy subjects. | [5] |

Table 2: Urinary Metabolites in Polycystic Ovary Syndrome (PCOS)

| Condition | Metabolite | Observation | Notes | Reference |

| PCOS vs. Healthy Controls | 3,4-dihydroxyphenylacetic acid (DHPAA) | Marked depletion in PCOS patients | DHPAA is a precursor to DMPAA. | [3] |

Experimental Protocols for Urinary this compound Analysis

The accurate quantification of DMPAA in urine requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of urinary organic acids.

Sample Preparation and Extraction

Proper sample preparation is critical for accurate analysis. Liquid-liquid extraction (LLE) is a widely used method.

Protocol for Liquid-Liquid Extraction:

-

Sample Collection: Collect a 24-hour or first-morning urine sample in a sterile, preservative-free container. Store samples at -20°C or lower until analysis.

-

Normalization: Thaw the urine sample and determine the creatinine concentration to normalize the volume of urine to be extracted. This is typically done to account for variations in urine dilution.

-

Internal Standard: To a volume of urine equivalent to 1 mg of creatinine, add a known amount of an appropriate internal standard (e.g., a deuterated analog of DMPAA or a structurally similar compound not present in urine).

-

Acidification: Acidify the urine sample to a pH of less than 2 with concentrated hydrochloric acid.

-

Extraction: Add an immiscible organic solvent, such as ethyl acetate, to the acidified urine. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Collection: Carefully collect the upper organic layer containing the extracted organic acids.

-

Drying: Dry the collected organic extract under a gentle stream of nitrogen gas.

Derivatization for GC-MS Analysis

To increase volatility and thermal stability for GC-MS analysis, the carboxylic acid group of DMPAA must be derivatized. Trimethylsilylation is a common method.

Protocol for Trimethylsilylation:

-

Reagent Preparation: Prepare a derivatization reagent mixture, a common one being N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

-

Reaction: Add the derivatization reagent to the dried urine extract.

-

Incubation: Cap the vial tightly and incubate at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30-60 minutes) to allow the reaction to complete.

-

Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split or splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C).

-

Mass Spectrometer: Operated in either full scan mode to identify a wide range of compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific ions of the DMPAA derivative.

Conclusion

This compound is a multifaceted urinary metabolite that holds promise as a biomarker for assessing both neurological and gut health. Its dual origin necessitates careful interpretation of its urinary levels, considering both endogenous dopamine metabolism and dietary influences modulated by the gut microbiota. The analytical methods outlined in this guide, particularly GC-MS, provide a robust framework for the accurate quantification of DMPAA in urine. Further research to establish definitive reference ranges in healthy and diseased populations will be crucial for its clinical application. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to explore the role of DMPAA in health and disease.

References

- 1. Microbial Flavonoid Metabolism: A Cardiometabolic Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary acid metabolites of biogenic amines in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The neuromodulatory effects of flavonoids and gut Microbiota through the gut-brain axis [frontiersin.org]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. Homovanillic acid (HVA) urinary excretion and day/night rhythm of chronic schizophrenic patients. Preliminary observations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Homoveratric Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoveratric acid, systematically known as 3,4-dimethoxyphenylacetic acid, is a phenolic compound that has garnered interest due to its potential biological activities. While its presence in mammalian systems as a metabolite of dopamine (B1211576) is well-documented, its natural occurrence in the plant kingdom is less explored. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of homoveratric acid in plants, its proposed biosynthetic pathway, and detailed methodologies for its extraction and quantification. This document aims to serve as a valuable resource for researchers investigating novel plant-derived bioactive compounds and professionals in the field of drug development.

Natural Occurrence of Homoveratric Acid in Plants

Homoveratric acid has been identified in a limited number of plant species. The available quantitative data is summarized in the table below.

Quantitative Data of Homoveratric Acid in Plant Tissues

| Plant Species | Common Name | Plant Part | Concentration (mg/100g Fresh Weight) | Reference |

| Olea europaea | Olive | Fruit (Black, raw) | 0.04 (Avg); 0.02 (Min); 0.09 (Max) | Bianco et al., 2003 |

| Zingiber officinale | Ginger | Rhizome | Reported, but not quantified |

Biosynthesis of Homoveratric Acid in Plants

The complete biosynthetic pathway of homoveratric acid in plants has not been fully elucidated. However, based on the known biosynthesis of related phenylacetic acids and the action of methylating enzymes in plant secondary metabolism, a putative pathway can be proposed. The biosynthesis is believed to start from the amino acid L-phenylalanine.

The proposed pathway involves two key stages:

-

Formation of the Phenylacetic Acid Backbone: L-phenylalanine is converted to phenylpyruvic acid through the action of an aminotransferase. Subsequently, phenylpyruvic acid is decarboxylated to form phenylacetaldehyde, which is then oxidized to yield phenylacetic acid. This pathway mirrors the initial steps of auxin (indole-3-acetic acid) biosynthesis from tryptophan[1].

-

Hydroxylation and Methylation: The phenylacetic acid molecule is proposed to undergo two successive hydroxylation steps at the 3rd and 4th positions of the aromatic ring, followed by methylation of these hydroxyl groups. These methylation reactions are catalyzed by O-methyltransferases (OMTs), a large family of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of a substrate[2][3]. The sequential action of specific hydroxylases and OMTs would lead to the formation of homoveratric acid.

Proposed Biosynthetic Pathway of Homoveratric Acid

References

- 1. Quantification of 6-gingerol, metabolomic analysis by paper spray mass spectrometry and determination of antioxidant activity of ginger rhizomes (Zingiber officinale) | Research, Society and Development [rsdjournal.org]

- 2. Metabolic differences in Zingiber officinale Roscoe by geographical origin determined via multiplatform metabolomics and method for simultaneous analysis of six phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Widely Targeted Volatilomics and Metabolomics Analysis Reveal the Metabolic Composition and Diversity of Zingiberaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Versatility of 3,4-Dimethoxyphenylacetic Acid: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, reactivity, and biological significance of 3,4-Dimethoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis and a metabolite of critical neurotransmitters.

Introduction

This compound, also known as homoveratric acid, is a phenylacetic acid derivative that serves as a vital building block in the synthesis of various pharmaceutical compounds and is a naturally occurring metabolite in biological systems. Its chemical structure, featuring a carboxylic acid functional group and a catechol diether moiety, imparts a unique combination of reactivity and biological relevance. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and involvement in biological pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to beige crystalline powder.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [2][3] |

| Molar Mass | 196.20 g/mol | [2][4] |

| Melting Point | 96-98 °C | [2][5] |

| Boiling Point | 293.08 °C (rough estimate) | [2][6] |

| pKa | 4.333 (at 25 °C) | [1][2] |

| Water Solubility | Soluble | [1][2] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform, DMSO, and Methanol | [2][6] |

| Density | 1.2166 g/cm³ (rough estimate) | [2][6] |

| Flash Point | 130.2 °C | [2][6] |

| Refractive Index | 1.5430 (estimate) | [2][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about its molecular structure.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of characteristic functional groups, such as the carbonyl (C=O) of the carboxylic acid and the C-O stretches of the methoxy (B1213986) groups.[4]

-

Mass Spectrometry (MS) : Mass spectral data, including GC-MS, provides information on the molecular weight and fragmentation pattern of the compound.[4]

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by its carboxylic acid group and the electron-rich aromatic ring. These features make it a versatile precursor in various organic syntheses.

Esterification

The carboxylic acid group readily undergoes esterification with alcohols in the presence of an acid catalyst. This is a fundamental reaction for modifying the polarity and bioavailability of the molecule.

Amide Formation

This compound can be converted to its corresponding amide by reaction with an amine. This reaction is often facilitated by coupling agents or by prior conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.

Synthesis of Isochromanones

A notable reaction of this compound is its cyclization with formaldehyde (B43269) in the presence of an acid to yield an isochromanone, specifically 6,7-dimethoxy-isochroman-3-one. This transformation is a key step in the synthesis of various heterocyclic compounds.

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of several cardiovascular drugs, including the antihypertensive agent Betaxolol. It is also used as a precursor for the synthesis of papaverine, another cardiovascular drug.

Experimental Protocols

General Esterification Protocol (Fischer Esterification)

This protocol describes a general method for the esterification of this compound with an alcohol using an acid catalyst.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Anhydrous organic solvent (e.g., toluene)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) in an excess of the desired alcohol or in an inert solvent like toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If an organic solvent was used, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography or distillation if necessary.

General Amide Formation Protocol

This protocol outlines a general procedure for the formation of an amide from this compound and an amine using a coupling agent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Coupling agent (e.g., DCC, EDC)

-

Anhydrous aprotic solvent (e.g., dichloromethane, DMF)

-

Base (e.g., triethylamine, DIPEA) (optional, depending on the amine salt form)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent.

-

Add the amine (1-1.2 equivalents). If the amine is a hydrochloride salt, add a base (1 equivalent) to liberate the free amine.

-

Add the coupling agent (1-1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off any solid byproducts (e.g., DCU if DCC is used).

-

Dilute the filtrate with an organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

Synthesis of 6,7-Dimethoxy-isochroman-3-one

This protocol describes the synthesis of 6,7-dimethoxy-isochroman-3-one from this compound and formaldehyde.

Materials:

-

This compound

-

Paraformaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

Procedure:

-

To a flask containing this compound (1 equivalent), add concentrated sulfuric acid while cooling in an ice bath.

-

Slowly add paraformaldehyde (1.1 equivalents) in portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete as monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid product that precipitates is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Significance and Signaling Pathways

This compound is a metabolite of dopamine (B1211576), a crucial neurotransmitter in the brain involved in motor control, motivation, reward, and cognitive function. The metabolic pathway of dopamine is essential for regulating its concentration and signaling.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) IR Spectrum [m.chemicalbook.com]

Methodological & Application

Application Notes: 3,4-Dimethoxyphenylacetic Acid in Organic Synthesis

Introduction

3,4-Dimethoxyphenylacetic acid, also known as homoveratric acid, is a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and natural products.[1][2][3][4][5] Its phenylacetic acid core, substituted with two methoxy (B1213986) groups, makes it an ideal precursor for the construction of complex molecular architectures, most notably isoquinoline (B145761) alkaloids. The electron-rich nature of the aromatic ring facilitates electrophilic substitution reactions, which are central to its synthetic utility.

Key Applications

The primary application of this compound lies in its role as a key intermediate for the synthesis of various biologically active compounds:

-

Isoquinoline Alkaloids: It is a fundamental starting material in the synthesis of isoquinoline alkaloids, such as papaverine (B1678415), a vasodilator.[6][7] This class of compounds exhibits a broad range of pharmacological activities.

-

Pharmaceutical Intermediates: this compound serves as a precursor for various pharmaceutical agents, including the antihypertensive drug betaxolol (B1666914) and the antiarrhythmic drug verapamil.[1]

-

Isochromanone Derivatives: It can be reacted with formaldehyde (B43269) in the presence of an acid to yield isochromanone derivatives, which are valuable scaffolds in medicinal chemistry.[2][8]

-

Amide Derivatives: The carboxylic acid moiety readily undergoes amide coupling reactions to produce a wide array of derivatives with potential biological activities.[2]

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O₄ | [2][9] |

| Molecular Weight | 196.20 g/mol | [9] |

| Appearance | White to beige powder/crystalline solid | [1][2][4][8] |

| Melting Point | 96-98 °C | [2] |

| Solubility | Soluble in water and most organic solvents. Slightly soluble in chloroform, DMSO, and methanol. | [2][4] |

| pKa | 4.333 (at 25°C) | [2] |

Core Synthetic Pathways

Two major named reactions underscore the importance of this compound in the synthesis of isoquinoline alkaloids: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

1. Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a key step in the synthesis of papaverine from this compound. The overall process involves the acylation of a β-phenylethylamine with a derivative of this compound, followed by a cyclodehydration to form a 3,4-dihydroisoquinoline, which is subsequently dehydrogenated.[6][10]

Caption: Bischler-Napieralski reaction pathway for papaverine synthesis.

2. Pictet-Spengler Reaction

While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, derivatives of this compound can be utilized in variations of this reaction to synthesize tetrahydroisoquinolines.[11] This reaction is particularly useful for creating the core structure of many isoquinoline alkaloids. The reaction typically requires acidic conditions and heating.[11]

Caption: Logical flow of the Pictet-Spengler reaction.

Experimental Protocols

Protocol 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (Amide Intermediate for Papaverine Synthesis)

This protocol describes the amide coupling of this compound with homoveratrylamine (3,4-dimethoxyphenethylamine).

-

Materials:

-

This compound

-

Homoveratrylamine

-

Coupling agent (e.g., DCC, EDC)

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

-

Base (e.g., Triethylamine, DIPEA)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the coupling agent (1.1 eq) and stir the mixture at 0 °C for 30 minutes.

-

Add homoveratrylamine (1.0 eq) and the base (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

-

Protocol 2: Bischler-Napieralski Cyclization and Dehydrogenation to Papaverine

This protocol outlines the cyclization of the amide intermediate to a dihydroisoquinoline and its subsequent aromatization to papaverine.

-

Materials:

-

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., Toluene, Acetonitrile)

-

Dehydrogenation catalyst (e.g., 10% Pd/C)

-

High-boiling point solvent for dehydrogenation (e.g., Tetralin)

-

-

Procedure:

-

Cyclization:

-

Dissolve the amide intermediate in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

-

Slowly add phosphorus oxychloride (2-3 eq) to the solution at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.[6]

-

Monitor the reaction by TLC.

-

Cool the mixture and carefully quench with ice water.

-

Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., Dichloromethane).

-

Dry the combined organic layers and concentrate to yield the crude 3,4-dihydropapaverine (B1221456).[6]

-

-

Dehydrogenation:

-

Dissolve the crude 3,4-dihydropapaverine in a high-boiling point solvent like tetralin.

-

Add the dehydrogenation catalyst (e.g., 10% Pd/C).

-

Heat the mixture to a high temperature (e.g., 180-200 °C) and reflux for several hours.[6]

-

Cool the reaction mixture, filter to remove the catalyst, and concentrate the solvent.

-

Purify the crude papaverine by recrystallization.

-

-

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of papaverine starting from this compound, as can be inferred from general synthetic procedures. Specific yields can vary significantly based on the exact reaction conditions and scale.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Amide Coupling | This compound | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 80-95% |

| Bischler-Napieralski Cyclization | Amide Intermediate | 3,4-Dihydropapaverine | 60-80% |

| Dehydrogenation | 3,4-Dihydropapaverine | Papaverine | 50-70% |

| Overall Yield | This compound | Papaverine | 24-53% |

Note: The yields presented are estimates based on typical organic reactions and may not reflect optimized industrial processes. A recent green synthesis approach reported an overall yield of 58.7% for papaverine from a derivative of this compound.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of an isoquinoline alkaloid using this compound as a starting material.

Caption: General experimental workflow for isoquinoline synthesis.

References

- 1. guidechem.com [guidechem.com]

- 2. Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid | lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS 93-40-3: (3,4-Dimethoxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 5. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]

- 7. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 8. (3,4-Dimethoxyphenyl)acetic acid | 93-40-3 [chemicalbook.com]

- 9. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Isoquinoline - Wikipedia [en.wikipedia.org]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 3,4-Dimethoxyphenylacetic Acid as a Precursor for Pharmaceutical Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethoxyphenylacetic acid, also known as homoveratric acid, is a versatile chemical intermediate widely utilized in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a phenylacetic acid moiety with two methoxy (B1213986) groups, serves as a key building block for the construction of complex molecular architectures, particularly isoquinoline (B145761) alkaloids. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceutical agents derived from this precursor, along with visualizations of synthetic pathways and relevant biological signaling cascades.

Pharmaceutical Applications of this compound

This compound is a crucial starting material for the synthesis of several important drugs, including:

-

Papaverine (B1678415): A non-narcotic opium alkaloid used as a vasodilator and smooth muscle relaxant.

-

Noscapine (B1679977): A non-addictive opioid derivative primarily used as a cough suppressant, which also exhibits anticancer properties. While not a direct synthetic precursor in most common routes, its structural relative, papaverine, shares a common synthetic intermediate derived from this compound.

-

Verapamil (B1683045): A calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmias.

-

Dobutamine (B195870): A sympathomimetic amine used in the treatment of cardiogenic shock and severe heart failure.

The following sections detail the synthetic applications and relevant biological pathways for these compounds.

I. Papaverine Synthesis

The synthesis of papaverine from this compound is a classic example of isoquinoline alkaloid synthesis, prominently featuring the Bischler-Napieralski reaction.

Synthetic Workflow

The overall synthetic route involves the amidation of this compound with homoveratrylamine, followed by a Bischler-Napieralski cyclization to form 3,4-dihydropapaverine (B1221456), and subsequent dehydrogenation to yield papaverine.

Quantitative Data

| Step | Reaction | Reagents & Conditions | Solvent | Temperature | Yield (%) | Purity (%) | Reference |

| 1 | Amidation | This compound, Homoveratrylamine, Lithium hydroxide (B78521) | - | 130 °C | 90 | - | |

| 2 | Bischler-Napieralski Cyclization | N-(3,4-dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide, POCl₃ | Dichloroethylene | Reflux | 85-95 | - | [1][2] |

| 3 | Dehydrogenation | 3,4-Dihydropapaverine, Pd/C (10%) | Tetralin or Mesitylene | 150-250 °C | 82-95 | >99.5 | [3][4] |

| Overall | - | - | - | - | ~58.7-74.5 | >99.8 | [3] |

Experimental Protocols

Protocol 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

-

To a 50 mL flask, add 1.0 g (0.0047 mol) of methyl 2-(3,4-dimethoxyphenyl)acetate and 1.81 g (0.01 mol) of 3,4-dimethoxyphenethylamine.

-

Add 0.012 g (0.0005 mol) of lithium hydroxide to the reaction mixture.

-

Heat the mixture to 130 °C and stir for 1 hour.

-

Monitor the reaction completion by TLC.

-

Upon completion, cool the reaction to room temperature. The resulting crude amide can be used in the next step without further purification. A yield of approximately 90% is expected.

Protocol 2: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine [1][5]

-

Dissolve the crude amide from the previous step in a suitable solvent such as dichloroethylene or toluene.

-

Slowly add phosphorus oxychloride (POCl₃) (2-3 equivalents) to the solution at 0 °C under an inert atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and carefully pour it onto crushed ice.

-

Basify the solution with aqueous NaOH or K₂CO₃ to pH 8-9.

-

Extract the product with an organic solvent like dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,4-dihydropapaverine.

Protocol 3: Dehydrogenation to Papaverine [3]

-

In a reaction vessel under a nitrogen atmosphere, dissolve 2.5 kg of 3,4-dihydropapaverine hydrochloride in 7.5 kg of water with heating.

-

Adjust the pH to 12-13 with liquid caustic soda.

-

Extract the free base with 7.5 kg of mesitylene.

-

To the organic phase, add 500 g of Raney Nickel catalyst.

-

Heat the mixture to 150 °C and maintain for 4 hours.

-

Filter the hot solution to remove the catalyst.

-

Cool the filtrate to crystallize papaverine. The expected yield is around 74.5% with a purity of 99.8%.

Papaverine Signaling Pathway

Papaverine primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, particularly targeting PDE10A. This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase A (PKA) and downstream signaling cascades like the MEK/Erk pathway, ultimately leading to smooth muscle relaxation and neuroprotective effects.[6][7][8][9]

II. Noscapine

While a direct, high-yield synthesis of noscapine from this compound is not a commonly reported industrial route, the structural similarity and shared biosynthetic precursors with papaverine are noteworthy. The primary mechanism of noscapine's anticancer activity involves its interaction with tubulin.

Noscapine Signaling Pathway

Noscapine binds to tubulin, altering microtubule dynamics and leading to a mitotic arrest in the G2/M phase of the cell cycle.[10][11][12] This arrest can trigger apoptosis through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the p53-p21-dependent pathway.

III. Verapamil

Verapamil synthesis can be achieved using a derivative of this compound, namely 2-(3,4-dimethoxyphenyl)acetonitrile.

Synthetic Approach

A key step in the synthesis of verapamil involves the alkylation of 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile with a substituted amine. The initial nitrile can be derived from this compound.

IV. Dobutamine

The synthesis of dobutamine can utilize homoveratrylamine, which is structurally related to this compound.

Synthetic Approach

A common route to dobutamine involves the reductive amination of 4-(4-methoxyphenyl)butan-2-one with homoveratrylamine, followed by demethylation.

Note: A detailed, step-by-step protocol starting directly from this compound for the synthesis of dobutamine is not explicitly detailed in the search results. The following represents a known synthetic pathway.[18][19][20]

Conclusion

This compound is a valuable and versatile precursor in the pharmaceutical industry, enabling the synthesis of a range of therapeutic agents. The protocols and data presented here for the synthesis of papaverine highlight its utility in constructing complex isoquinoline scaffolds. While direct synthetic routes from this precursor to other pharmaceuticals like noscapine and dobutamine are less common, the structural motifs derived from it are central to their synthesis. Further research into novel synthetic methodologies could expand the application of this compound in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. aurigeneservices.com [aurigeneservices.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]